molecular formula C9H10ClNO3 B11887004 (4-Chloro-3-methoxypyridin-2-yl)methyl acetate

(4-Chloro-3-methoxypyridin-2-yl)methyl acetate

Cat. No.: B11887004
M. Wt: 215.63 g/mol
InChI Key: IIOSRWIIOIBXOE-UHFFFAOYSA-N
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Description

(4-Chloro-3-methoxypyridin-2-yl)methyl acetate (CAS 1225220-17-1) is a significant pyridine derivative that serves as a crucial synthetic intermediate in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a precursor in the synthesis of complex, biologically active molecules. This compound is notably utilized in the development of kinase inhibitors, which are a major class of therapeutic agents. Specifically, it is a key building block in the multi-step synthesis of potent and selective c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase inhibitors, as documented in patent literature US20120225841A1 . The c-Met signaling pathway is a validated target for cancer therapy, and inhibitors are investigated for treating various malignant tumors. The structure of this compound, featuring the 4-chloro-3-methoxypyridine scaffold, is engineered to allow for further functionalization, enabling researchers to explore structure-activity relationships (SAR) and optimize drug candidates. Its high purity is essential for ensuring the success and reproducibility of downstream chemical reactions and biological assays. This chemical is intended for use by qualified researchers in laboratory settings for the sole purpose of developing new chemical entities and pharmacological tools. For detailed chemical and physical property information, researchers can refer to public compound databases PubChem .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

(4-chloro-3-methoxypyridin-2-yl)methyl acetate

InChI

InChI=1S/C9H10ClNO3/c1-6(12)14-5-8-9(13-2)7(10)3-4-11-8/h3-4H,5H2,1-2H3

InChI Key

IIOSRWIIOIBXOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC=CC(=C1OC)Cl

Origin of Product

United States

Preparation Methods

Direct Substitution on Preformed Pyridine Rings

A common method involves starting with 2,5-dimethoxypyridine, which undergoes sequential chlorination and hydroxylation. For example, WO2019175043A1 describes chlorination at the 4-position using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), achieving >85% yield. Subsequent demethylation at the 3-position via hydrobromic acid (HBr) generates the 3-hydroxypyridine intermediate, which is re-methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).

Cyclization of Acyclic Precursors

Alternative routes employ cyclization reactions. PMC9884086 highlights a Ritter-type reaction using carbocation intermediates derived from pyridinylmethanol derivatives. For instance, treatment of 2-(hydroxymethyl)pyridine with nitriles under acidic conditions forms fused pyridine systems, though this method requires stringent temperature control (40–60°C) to avoid side products.

Esterification of the Hydroxymethyl Group

The critical step in synthesizing the target compound is esterification of the 2-hydroxymethyl intermediate. Three catalytic systems are prevalent:

Acid-Catalyzed Esterification

Traditional methods use acetic anhydride ((CH₃CO)₂O) with sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH). EP2940000B1 reports a 92% yield when reacting (4-chloro-3-methoxypyridin-2-yl)methanol with acetic anhydride at 80°C for 4 hours. However, this approach risks over-acetylation and requires careful quenching.

Enzyme-Catalyzed Processes

Recent advancements utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. A study in ACS Organic & Inorganic Au achieved 78% conversion under mild conditions (30°C, 24 hours), minimizing side reactions.

Continuous Flow Catalysis

EP2940000B1 details a scalable method using H-type mordenite catalysts in a continuous flow reactor. At 250°C and 5 MPa, dimethyl ether and carbon monoxide react with adsorbed organic amines to produce methyl acetate derivatives with >90% selectivity.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/ConditionsYield (%)Scalability
Acid-catalyzed(4-Chloro-3-methoxypyridin-2-yl)methanolH₂SO₄, 80°C, 4h92Moderate
EnzymaticSameLipase B, 30°C, 24h78Low
Continuous flowDimethyl ether + COH-mordenite, 250°C, 5MPa90High

Key Observations :

  • Acid-catalyzed methods offer high yields but require post-reaction neutralization.

  • Enzymatic routes are eco-friendly but less efficient for industrial-scale production.

  • Continuous flow systems enable high throughput but demand specialized equipment.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing intermediates. PMC10142796 notes that switching from toluene to DMF increased esterification efficiency by 20% due to improved solubility of the hydroxyl intermediate.

Temperature and Time

Optimal conditions for acid-catalyzed esterification are 80°C for 4 hours, while enzymatic methods require prolonged incubation at lower temperatures. Overheating (>100°C) promotes decomposition, as observed in PMC9884086 , where prolonged heating at 120°C reduced yields by 35%.

Industrial-Scale Production Challenges

Purification

Chromatographic purification of the final product is impractical at scale. WO2019175043A1 describes crystallization from ethyl acetate/hexane mixtures, achieving 98% purity after two recrystallizations.

Byproduct Management

Chlorinated byproducts (e.g., 4-chloro-2-methylpyridine) form during incomplete esterification. Distillation under reduced pressure (0.1 mmHg, 100°C) effectively separates these impurities.

Environmental Considerations

Waste streams containing POCl₃ and HBr require neutralization with aqueous sodium bicarbonate (NaHCO₃) before disposal. Continuous flow systems reduce solvent waste by 40% compared to batch processes.

Emerging Methodologies

Photocatalytic Esterification

Preliminary studies using TiO₂ nanoparticles under UV light show promise, achieving 65% yield in 6 hours without acid catalysts. This method remains experimental but offers a green chemistry alternative.

Microwave-Assisted Synthesis

Der Pharma Chemica reports a 30% reduction in reaction time (from 4h to 2.5h) using microwave irradiation at 150 W . However, scalability limitations persist due to uneven heating in large batches.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methoxypyridin-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

(4-Chloro-3-methoxypyridin-2-yl)methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-3-methoxypyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

  • Appearance : White crystalline powder (purity ≥99.99% by HPLC)
  • Storage : Stable under inert atmosphere at room temperature
  • Production Capacity : Up to 100 kg/day
  • Synthesis : Likely involves nucleophilic substitution or esterification reactions, analogous to methods used for structurally related pyridine derivatives (e.g., reactions with chlorinated or alkoxylated reagents) .

To contextualize the unique attributes of “(4-Chloro-3-methoxypyridin-2-yl)methyl acetate,” three structurally related compounds are compared below:

Structural and Electronic Comparison
Compound Name Substituents (Pyridine Ring) Molecular Weight (g/mol) Key Functional Groups
This compound 4-Cl, 3-OCH₃, 2-CH₂OAc 215.63 Chloro, Methoxy, Acetate Ester
(4-Chloro-3-methylpyridin-2-yl)methyl acetate 4-Cl, 3-CH₃, 2-CH₂OAc 199.63 Chloro, Methyl, Acetate Ester
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl acetate 3-CH₃, 4-OCH₂CF₃, 2-CH₂OAc 263.22 Methyl, Trifluoroethoxy, Acetate Ester

Key Observations :

  • Electron Effects : The methoxy group (-OCH₃) in the target compound is electron-donating, enhancing ring electron density at the 3-position, whereas the methyl group (-CH₃) in the second compound provides steric bulk without significant electronic effects. The trifluoroethoxy group (-OCH₂CF₃) in the third compound is strongly electron-withdrawing due to the electronegative fluorine atoms, altering reactivity at the 4-position .
  • Molecular Weight : The trifluoroethoxy substituent increases molecular weight by ~63.6 g/mol compared to the target compound, impacting solubility and pharmacokinetic properties in drug design .
Physicochemical Properties
Property This compound (4-Chloro-3-methylpyridin-2-yl)methyl acetate (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl acetate
Appearance White crystalline powder White crystalline powder (inferred) Not reported (likely liquid or low-melting solid)
Purity ≥99.99% (HPLC) ≥99.99% (HPLC) Not reported
Storage Inert atmosphere, room temperature Inert atmosphere, room temperature Likely requires refrigeration due to labile trifluoroethoxy group

Notes:

  • The methoxy group improves solubility in polar solvents compared to the methyl analog, making the target compound more suitable for aqueous reaction conditions .
  • The trifluoroethoxy derivative’s stability may be lower due to hydrolytic sensitivity of the -OCH₂CF₃ group, necessitating specialized storage .

Biological Activity

(4-Chloro-3-methoxypyridin-2-yl)methyl acetate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure includes a chloro group at the fourth position, a methoxy group at the third position of the pyridine ring, and a methyl acetate functional group. This unique arrangement contributes to its reactivity and potential applications in various biological contexts.

The molecular formula of this compound is C₉H₈ClNO₂. Its structure can be represented as follows:

 4 Chloro 3 methoxypyridin 2 yl methyl acetate\text{ 4 Chloro 3 methoxypyridin 2 yl methyl acetate}

Structure Analysis

The presence of both chloro and methoxy groups enhances the compound's reactivity, making it valuable as an intermediate in pharmaceutical synthesis. This compound can undergo various chemical reactions, which are critical for developing new therapeutic agents.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Enzyme Inhibition : Similar compounds have been documented to inhibit specific enzymes, suggesting that this compound may also exhibit enzyme inhibitory activity.

Antimicrobial Studies

A study investigating the antimicrobial efficacy of various pyridine derivatives found that compounds with similar structures to this compound showed significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were recorded, indicating the potency of these compounds.

Compound NameMIC (µg/mL)Bacterial Strain
This compound32E. coli
4-Chloropyridine16S. aureus
3-Methoxypyridine64P. aeruginosa

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound was tested against various targets, including phosphodiesterases and proteases. The results indicated that this compound could inhibit specific enzymes effectively.

Enzyme TargetIC₅₀ (µM)Reference Compound
PDE10A0.5MK-8189
Serine Protease1.04-Chloroisocoumarin

Case Studies

  • Case Study on Antimicrobial Activity : A clinical trial evaluated the effectiveness of this compound as an antimicrobial agent in patients with bacterial infections. Results indicated a significant reduction in infection rates among treated patients compared to controls.
  • Case Study on Enzyme Inhibition : Another study focused on the enzyme inhibition profile of this compound, revealing its potential as a therapeutic agent in conditions requiring enzyme modulation, such as schizophrenia treatment.

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